Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a bromophenylsulfonyl moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common method starts with piperidin-4-ylmethanol, which undergoes acylation to form an intermediate. This intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, followed by substitution with a bromophenyl group to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Used in various organic synthesis reactions.
Uniqueness
Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate is unique due to the presence of the bromophenylsulfonyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving covalent modification of biomolecules.
Properties
Molecular Formula |
C17H24BrNO4S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
RUZDJNYWFIKKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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